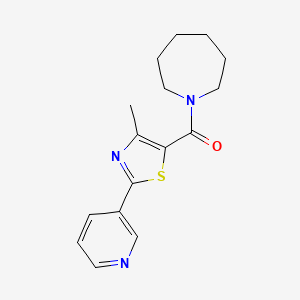![molecular formula C22H20N2O3S B4672010 Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B4672010.png)
Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate
Übersicht
Beschreibung
Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate is an organic compound that features a complex structure with a naphthalene ring, a benzoate ester, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of naphthalene-1-carbonyl chloride with thiourea to form the intermediate naphthalen-1-ylcarbonylthiourea. This intermediate is then reacted with 4-aminobenzoic acid to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity through covalent modification or competitive binding at the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate
- Ethyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate
- Butyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate
Uniqueness
Propyl 4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
propyl 4-(naphthalene-1-carbonylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-14-27-21(26)16-10-12-17(13-11-16)23-22(28)24-20(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUWZTISQFAGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4671930.png)
![3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671944.png)


![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)
![(4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4671974.png)
![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![5-ethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4671986.png)



![N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4672005.png)
![4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4672012.png)
